1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
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Overview
Description
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, two ethoxyphenoxy groups, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxyphenol and 1,2-dibromoethane.
Williamson Ether Synthesis: The first step involves the reaction of 2-ethoxyphenol with 1,2-dibromoethane under basic conditions to form 2-(2-ethoxyphenoxy)ethyl bromide.
Bromination: The next step involves the bromination of 2-(2-ethoxyphenoxy)ethyl bromide to introduce the bromine atom at the desired position on the benzene ring.
Methylation: Finally, the methylation of the intermediate compound is carried out to introduce the two methyl groups at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include substituted ethers, amines, and thiols.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include dehalogenated compounds and alcohols.
Scientific Research Applications
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and ethoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,6-dimethylbenzene: Similar structure but with methyl groups at different positions.
Uniqueness
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and ethoxy groups provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-14(3)11-13(2)12-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUAHDRPIGEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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